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Compound of Interest

Compound Name: Hpk1-IN-35

Cat. No.: B12390678 Get Quote

For research, scientist, and drug development professionals.

These application notes provide a detailed protocol for the in vitro assessment of Hpk1-IN-35,

a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following

sections describe the necessary reagents, experimental setup, and data analysis procedures

for determining the inhibitory activity of this compound.

Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative

regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, T-cell activation can be

enhanced, making it a promising target for cancer immunotherapy.[2][3] Hpk1-IN-35 is a potent

inhibitor of HPK1 with a reported IC50 value of 3.5 nM.[4] This document outlines a detailed

protocol for an in vitro kinase assay to measure the potency of Hpk1-IN-35 and similar

compounds. The described method is based on the ADP-Glo™ Kinase Assay, which measures

the amount of ADP produced in a kinase reaction.[1]

Data Summary
The inhibitory activities of Hpk1-IN-35 and other common HPK1 inhibitors are summarized in

the table below. This data is provided for comparative purposes.
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Compound IC50 (nM) Assay Type Reference

Hpk1-IN-35 3.5 Biochemical [4]

GNE-1858 1.9 Biochemical [2]

XHS (piperazine

analog)
2.6 Biochemical [2]

Compound K (BMS) 2.6 Biochemical [2]

Sunitinib ~10 Biochemical (Ki) [2]

ISR-05 24,200 Biochemical [3]

ISR-03 43,900 Biochemical [3]

HPK1 Signaling Pathway
The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway.

HPK1 activation downstream of the TCR leads to the phosphorylation of SLP-76, which

ultimately dampens T-cell activation and IL-2 production.[1][5] Inhibition of HPK1 by

compounds like Hpk1-IN-35 blocks this negative feedback loop.
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Caption: HPK1's role in T-cell receptor signaling and its inhibition by Hpk1-IN-35.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://file.medchemexpress.eu/batch_PDF/HY-149232/HPK1-IN-35-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.mdpi.com/1422-0067/26/9/4366
https://www.mdpi.com/1422-0067/26/9/4366
http://www.biofeng.com/uploads/%E6%BF%80%E9%85%B6/%E6%BF%80%E9%85%B6%E7%AD%9B%E9%80%89%E6%A1%88%E4%BE%8B.pdf
https://www.reactionbiology.com/datasheet/hpk1_cell_phospho_freiburg/
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/product/b12390678?utm_src=pdf-body-img
https://www.benchchem.com/product/b12390678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro HPK1 Kinase Assay using ADP-Glo™
This protocol is designed to determine the IC50 value of Hpk1-IN-35 by measuring the activity

of purified HPK1 enzyme.

A. Materials and Reagents

Enzyme: Recombinant Human HPK1 (e.g., BPS Bioscience, #40440)[6]

Substrate: Myelin Basic Protein (MBP) (e.g., BPS Bioscience, #40440)[6]

Inhibitor: Hpk1-IN-35 (MedChemExpress, HY-149232)[4]

Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101)

Buffer: 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35)[7]

ATP: Adenosine 5'-triphosphate

DMSO: Dimethyl sulfoxide

Plates: 384-well, low-volume, white plates

Plate reader: Capable of measuring luminescence

B. Reagent Preparation

1x Kinase Assay Buffer: Prepare the buffer as described above and keep it on ice.

Hpk1-IN-35 Stock Solution: Prepare a 10 mM stock solution of Hpk1-IN-35 in 100% DMSO.

Inhibitor Dilution Series: Create a serial dilution of Hpk1-IN-35. For a 10-point curve, a 1:3

dilution series starting from 10 µM is recommended. The final DMSO concentration in the

assay should not exceed 1%.[6]
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Enzyme Preparation: Thaw the HPK1 enzyme on ice. Dilute the enzyme to the working

concentration (e.g., 3 ng/µl) in 1x Kinase Assay Buffer.[6] The optimal enzyme concentration

should be determined empirically by performing an enzyme titration.

Substrate/ATP Mix: Prepare a solution containing MBP and ATP in 1x Kinase Assay Buffer.

The final concentrations in the assay will be dependent on the specific assay conditions, but

0.1 µg/µl MBP and 10 µM ATP can be used as a starting point.[1]

C. Assay Procedure

The following workflow diagram outlines the steps for the in vitro kinase assay.
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Caption: Workflow for the Hpk1-IN-35 in vitro kinase assay using ADP-Glo™.
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Detailed Steps:

To the wells of a 384-well plate, add 1 µl of the serially diluted Hpk1-IN-35 or DMSO for the

positive (100% activity) and negative (0% activity) controls.[1]

Add 2 µl of the diluted HPK1 enzyme to all wells except the negative control wells. Add 2 µl

of 1x Kinase Assay Buffer to the negative control wells.[1]

Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix to all wells.[1]

Incubate the plate at room temperature for 60 minutes.[1]

After the kinase reaction, add 5 µl of ADP-Glo™ Reagent to each well to stop the reaction

and deplete the remaining ATP.[1]

Incubate the plate at room temperature for 40 minutes.[1]

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal.[1]

Incubate the plate at room temperature for 30 minutes.[1]

Measure the luminescence using a plate reader.

D. Data Analysis

Subtract the background luminescence (negative control) from all other measurements.

Determine the percent inhibition for each concentration of Hpk1-IN-35 using the following

formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_positive_control))

Plot the percent inhibition against the logarithm of the Hpk1-IN-35 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for HPK1 Activity (Reference)
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While the primary focus of this document is the in vitro biochemical assay, a cellular assay can

provide complementary data on the compound's activity in a more physiological context. A

common method involves measuring the phosphorylation of SLP76 at Ser376 in Jurkat T-cells.

[5]

Principle:

Jurkat cells, which endogenously express HPK1, are stimulated with anti-CD3/CD28

antibodies to activate the TCR signaling pathway and induce HPK1 activity.[5]

Cells are pre-treated with Hpk1-IN-35 at various concentrations.

The level of SLP76 phosphorylation at Ser376, a direct downstream target of HPK1, is

quantified, typically by ELISA or Western Blot.[4][5]

A decrease in p-SLP76 (Ser376) levels in the presence of Hpk1-IN-35 indicates inhibition of

HPK1 activity in a cellular environment.[4] Hpk1-IN-35 has been shown to dose-dependently

suppress the phosphorylation of SLP76 in Jurkat cells.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes for Hpk1-IN-35 In Vitro Kinase
Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12390678#hpk1-in-35-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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